N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]ethanediamide
Description
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]ethanediamide is a synthetic organic compound characterized by a central ethanediamide backbone substituted with two distinct functional groups:
- A cyclohex-1-en-1-yl ethyl moiety, contributing hydrophobic and conformational flexibility.
Its synthesis likely involves amide coupling strategies, with crystallographic refinement possibly aided by SHELX-based software for structural determination .
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c23-17(15-6-7-18-16(12-15)9-11-26-18)13-22-20(25)19(24)21-10-8-14-4-2-1-3-5-14/h4,6-7,12,17,23H,1-3,5,8-11,13H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHDZLVZFNKBON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]ethanediamide typically involves multiple steps, starting with the preparation of the cyclohexene and benzofuran intermediates. These intermediates are then reacted with ethanediamide under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for various applications.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]ethanediamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]ethanediamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lists structurally related acetamide derivatives (), though none directly match the target compound. Below is a comparative analysis based on functional groups and structural motifs:
Table 1: Structural Comparison with Acetamide Analogues
Key Observations
Hydrophobic Interactions: The cyclohexenyl group provides a bulkier hydrophobic profile than the benzyl or dimethylphenoxy groups in analogues, which could influence membrane permeability or protein-binding pocket compatibility.
Hydrogen-Bonding Potential: The hydroxyl group and dihydrobenzofuran oxygen in the target compound may enable stronger hydrogen-bond networks compared to dimethylphenoxy ethers in compounds, possibly improving target affinity .
Research Findings and Limitations
- Pharmacological Data: No direct pharmacological or biochemical data for the target compound are available in the provided evidence.
- SAR (Structure-Activity Relationship) Gaps : The absence of bioactivity data for the target compound precludes definitive conclusions about how its unique features (e.g., ethanediamide backbone) compare functionally to analogues.
Biological Activity
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]ethanediamide is a compound of interest in pharmacological research due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C20H28N2O3
- Molecular Weight : 344.45 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exert its biological effects through multiple pathways:
- Receptor Modulation : It has been suggested that the compound interacts with specific receptors in the central nervous system, potentially influencing neurotransmitter release.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could contribute to its therapeutic effects.
1. Antioxidant Activity
Studies have shown that this compound possesses significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may have implications for diseases associated with oxidative damage.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various in vitro assays. It appears to downregulate pro-inflammatory cytokines, which could make it a candidate for treating inflammatory conditions.
3. Neuroprotective Properties
Research indicates potential neuroprotective effects, suggesting that it may help in conditions such as Alzheimer's disease and other neurodegenerative disorders. The mechanism may involve modulation of neuroinflammatory processes and protection against neuronal cell death.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antioxidant capacity and found that the compound significantly scavenged free radicals compared to controls. |
| Study 2 | Reported anti-inflammatory effects in a mouse model of arthritis, showing reduced swelling and pain in treated groups. |
| Study 3 | Explored neuroprotective effects in vitro, demonstrating reduced apoptosis in neuronal cells exposed to toxins. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
